![molecular formula C18H23F3N4O5 B1441379 6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester CAS No. 1089330-49-3](/img/structure/B1441379.png)
6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester
Descripción general
Descripción
6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C18H23F3N4O5 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protective Group in Carbohydrate Chemistry
- Application : The allyl-ester moiety, similar in structure to the compound , has been utilized as a protecting group for carboxy groups in carbohydrate chemistry. This approach is instrumental in the stereoselective construction of neuraminic-acid glycosides, an essential component in biochemistry and pharmaceuticals (Kunz, Waldmann, & Klinkhammer, 1988).
Reactions in Organic Synthesis
- Application : Morpholinylpyrrolyl tetrahydrothieno[2,3-c]isoquinoline, which shares structural similarities with the compound , is used in organic synthesis. It undergoes reactions like hydrazinolysis and condensation, leading to the creation of various derivatives with potential applications in pharmaceuticals (Zaki, El-Dean, & Radwan, 2014).
Use in Heterocyclic Chemistry
- Application : Dimorpholinoacetic acid morpholide, a compound structurally related to the one , is utilized in the synthesis of 1,4-dihydroisonicotinic acid derivatives. This process is essential in heterocyclic chemistry, contributing to the development of new compounds for various applications (Dubur & Uldrikis, 1972).
Prodrug Development
- Application : Morpholinyl- and methylpiperazinylacyloxyalkyl derivatives, related in structure to the compound , have been synthesized for use in topical drug delivery as potential prodrugs. This application is particularly relevant in designing more effective pharmaceutical formulations (Rautio et al., 2000).
Carboxylic Acid Derivatives
- Application : The synthesis of 2-morpholine carboxylic acid derivatives and their subsequent conversion to complex bicyclic structures is another area of application. These derivatives are vital in medicinal chemistry and drug design (King & Martin, 1991).
Role in Metal Complex Formation
- Application : Morpholinium salts, with a structural resemblance to the compound , have been used in the formation of metal complexes. These complexes have implications in catalysis and materials science (Smith & Lynch, 2016).
Propiedades
IUPAC Name |
ethyl 1-[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N4O5/c1-2-30-17(26)12-3-5-24(6-4-12)16-15(25(27)28)13(18(19,20)21)11-14(22-16)23-7-9-29-10-8-23/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKKLGASSVIHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=CC(=N2)N3CCOCC3)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



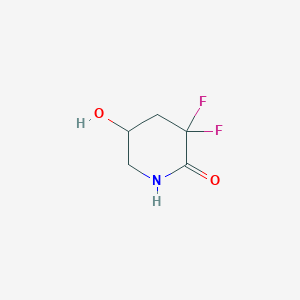
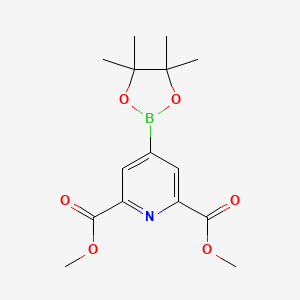

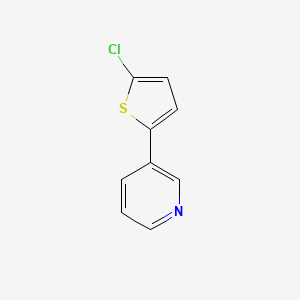
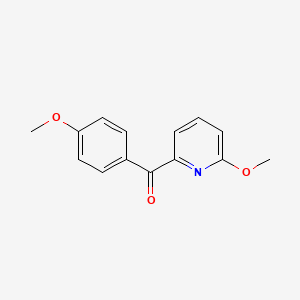
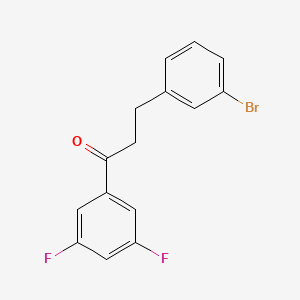
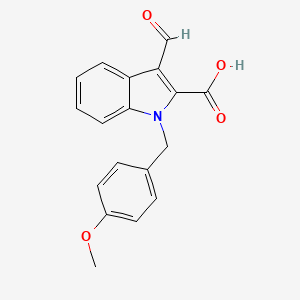
![{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1441307.png)
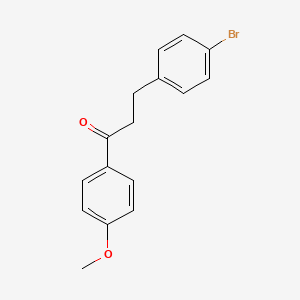
![2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1441309.png)
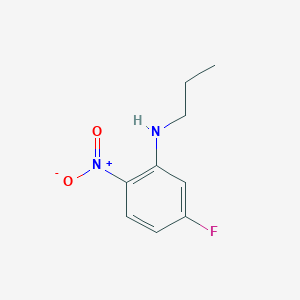
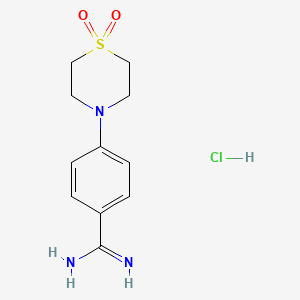
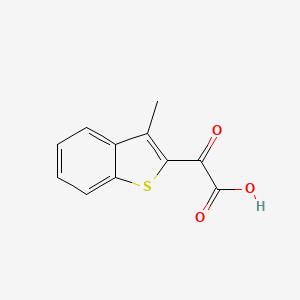
![bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B1441318.png)